N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide
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Description
“N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide” is a chemical compound with the molecular formula C15H14N4O2S . It is also known as TAK-659, which is a highly selective, orally bioavailable inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase).
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines has received considerable attention from both synthetic and medicinal chemists because of their wide range of biological activities . The novel 5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized by thiophene ring closure . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides .Molecular Structure Analysis
The molecular structure of “this compound” contains total 40 bond(s); 23 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 double bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 ether(s) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides to form S-alkylated derivatives . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3- (substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds derived from similar thiazolopyrimidine structures. These compounds have been explored for their potential anti-inflammatory, analgesic, and antibacterial properties. For example, novel heterocyclic compounds such as thiazolopyrimidines have been synthesized from visnaginone and khellinone, showing COX-2 selectivity with significant analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). This demonstrates the potential of thiazolopyrimidine derivatives in developing new therapeutic agents.
Antimicrobial Properties
Compounds with structures related to thiazolopyrimidine have been evaluated for their antimicrobial properties. For instance, thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested against various bacterial strains, showing a range of activities against pathogens like C. albicans, E. coli, and P. aeruginosa (N. S. Habib et al., 2007). This highlights the potential of these compounds in addressing antimicrobial resistance.
Anticancer Activity
Thiazolopyrimidine derivatives have also been investigated for their potential anticancer activities. Compounds synthesized using thiazolopyrimidine structures have been evaluated across various cancer cell lines, showing promising antiproliferative and apoptosis-inducing activities (Baljinder Singh et al., 2013). This suggests a possible role for these compounds in cancer therapy.
Herbicidal Activity
The synthesis of thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, as analogues to existing herbicides, has demonstrated higher activity on dicotyledonous than on monocotyledonous species, indicating potential agricultural applications (S. Hegde et al., 1993).
Properties
IUPAC Name |
N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-8-12(18-13(20)11-6-4-5-7-16-11)14(21)19-9(2)10(3)22-15(19)17-8/h4-7H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNIWNFDTGHNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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